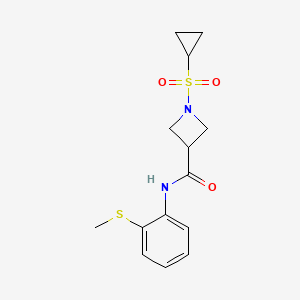
1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
The synthesis of 1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide can be achieved through several synthetic routes. . This reaction is typically carried out under ultraviolet light irradiation, which promotes the cycloaddition process, leading to the formation of the azetidine ring.
In an industrial setting, the production of this compound may involve the use of large-scale reactors equipped with UV light sources to ensure efficient and consistent cycloaddition. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces sulfides.
Scientific Research Applications
1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The azetidine ring system is explored for its potential use in the synthesis of novel materials with unique mechanical and electronic properties.
Chemical Biology: Researchers investigate the compound’s ability to modulate biological pathways, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s azetidine ring and sulfonyl group allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:
1-(phenylsulfonyl)azetidine-3-carboxamide: This compound lacks the cyclopropyl and methylthio substituents, which may result in different chemical properties and biological activities.
1-(cyclopropylsulfonyl)azetidine-3-carboxamide:
The presence of the cyclopropylsulfonyl and 2-(methylthio)phenyl groups in this compound makes it unique, providing distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-20-13-5-3-2-4-12(13)15-14(17)10-8-16(9-10)21(18,19)11-6-7-11/h2-5,10-11H,6-9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZYEUONQTKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2355189.png)

![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2355193.png)
![N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2355194.png)

![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)

![4-(Oxolan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355206.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)


![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)
